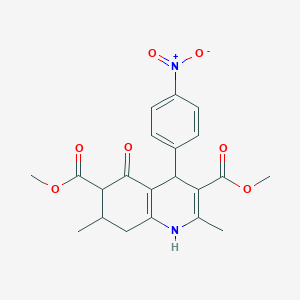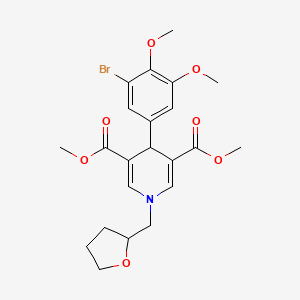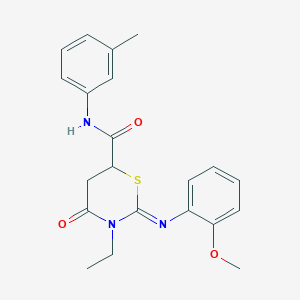![molecular formula C16H18N4O2S B4046864 3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione](/img/structure/B4046864.png)
3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione
Descripción general
Descripción
3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiazole ring fused with a piperazine moiety, linked to a pyrrolidine-2,5-dione structure. This compound is of significant interest due to its potential pharmacological properties and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione typically involves a multi-step procedure. One common method includes the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Piperazine Coupling: The benzothiazole derivative is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazinyl benzothiazole intermediate.
Pyrrolidine-2,5-dione Formation: The final step involves the reaction of the piperazinyl benzothiazole intermediate with 1-methylpyrrolidine-2,5-dione under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted benzothiazole or piperazine derivatives.
Aplicaciones Científicas De Investigación
3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antipsychotic, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound is known to act as a dopamine and serotonin antagonist, which contributes to its potential antipsychotic effects. It may also inhibit certain enzymes or receptors, leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
3-(1,3-Benzothiazol-2-yl)piperazine: Shares the benzothiazole and piperazine moieties but lacks the pyrrolidine-2,5-dione structure.
1-Methylpyrrolidine-2,5-dione: Contains the pyrrolidine-2,5-dione structure but lacks the benzothiazole and piperazine moieties.
Uniqueness
3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione is unique due to its combination of three distinct structural components: benzothiazole, piperazine, and pyrrolidine-2,5-dione
Propiedades
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-18-14(21)10-12(15(18)22)19-6-8-20(9-7-19)16-17-11-4-2-3-5-13(11)23-16/h2-5,12H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOCUZXRMXMOMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B4046799.png)


![11-(1H-indol-3-yl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4046811.png)

![2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B4046817.png)
![2,2'-[(3-bromophenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)](/img/structure/B4046825.png)
![N-(9-ethyl-9H-carbazol-3-yl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B4046833.png)
![1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2-phenylbutan-1-one;hydrochloride](/img/structure/B4046836.png)

![ETHYL 4-[4-(CARBAMOYLMETHYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE](/img/structure/B4046853.png)
![4-(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-5-nitrobenzoyl)morpholine](/img/structure/B4046863.png)
![Methyl 4-{3-[4-(4-chlorobenzyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4046872.png)
![[2-[[2-[3-Ethyl-4-oxo-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-5-yl]acetyl]amino]phenyl] acetate](/img/structure/B4046874.png)
